Propargyl-PEG4-Maleimide

Overview

Description

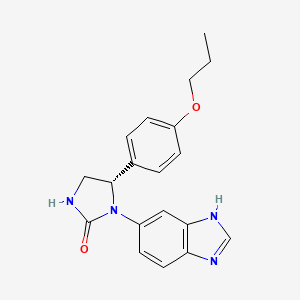

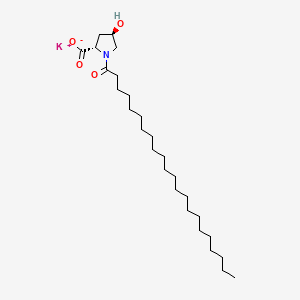

Propargyl-PEG4-Maleimide is a PEG derivative containing a propargyl group and a maleimide group . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal Alkyne will react with azides via copper-catalyzed Click Chemistry .

Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis

The molecular weight of Propargyl-PEG4-Maleimide is 382.4 g/mol . It has a molecular formula of C18H26N2O7 .Chemical Reactions Analysis

The maleimide group in Propargyl-PEG4-Maleimide will react with a thiol group to form a covalent bond . The terminal Alkyne will react with azides via copper-catalyzed Click Chemistry . The propargyl group is a highly versatile moiety that can be introduced into small-molecule building blocks to open up new synthetic pathways .Physical And Chemical Properties Analysis

Propargyl-PEG4-Maleimide has a molecular weight of 382.4 g/mol and a molecular formula of C18H26N2O7 . The hydrophilic PEG spacer increases water solubility, allowing easy modification of cysteine-containing biomolecules such as antibodies, proteins, and peptides with the terminal Alkyne .Scientific Research Applications

Hydrogel Formation

Propargyl-PEG4-Maleimide can be used to create rapidly forming adhesive hydrogels . These hydrogels are formed in situ within 1 minute via Michael addition under physiological conditions . The hydrogels have potential applications as promising biomaterials for tissue adhesion and sealing .

Tissue Adhesion

The hydrogels formed using Propargyl-PEG4-Maleimide have shown superior adhesive performance . The maximum adhesion strength reached 148 kPa, six times higher than that of fibrin glue . This makes them useful in many biomedical areas including tissue engineering, surgery, tissue adhesives, wound healing, and drug delivery .

Protein Labeling

As an active alkene group, Maleimide can undergo addition reactions with compounds containing thiol groups, forming a rock-solid covalent bond . This characteristic makes Propargyl-PEG4-Maleimide useful in fields such as biological coupling and protein labeling .

Water Solubility

The addition of PEG4 segments injects water-soluble soul into Propargyl-PEG4-Maleimide . The PEG segment, with its unique hydrophilic properties, guides molecules into the water environment, allowing them to freely shuttle through the water .

PEGylation of Proteins

Propargyl-PEG4-Maleimide can be used for the PEGylation of proteins . PEGylation is the process of covalently attaching polyethylene glycol (PEG) polymer chains to another molecule, usually a drug or therapeutic protein . PEGylation can improve the solubility and stability of the attached molecule, and reduce its immunogenicity .

Biocompatibility

Propargyl-PEG4-Maleimide is non-toxic and non-immunogenic . It can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities .

Mechanism of Action

Target of Action

Propargyl-PEG4-Maleimide, also known as Alkyne-PEG4-maleimide, primarily targets biomolecules containing a thiol group . The maleimide group in the compound reacts with the thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .

Mode of Action

The compound contains a propargyl group and a maleimide group . The maleimide group reacts with a thiol group to form a covalent bond . This reaction is highly efficient and selective . The terminal alkyne in the compound can react with azides via copper-catalyzed Click Chemistry .

Biochemical Pathways

The compound’s action primarily involves the modification of biomolecules, such as proteins and peptides, through the formation of covalent bonds with thiol groups . This modification can affect various biochemical pathways depending on the specific biomolecule being targeted.

Pharmacokinetics

The pharmacokinetic properties of Propargyl-PEG4-Maleimide are influenced by its polyethylene glycol (PEG) component . PEG is a biologically inert, non-immunogenic chemical that confers greater water solubility to proteins . It can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . This increases the bioavailability of the compound and its targets.

Result of Action

The result of the compound’s action is the precise and efficient modification of biomolecules . This can optimize and regulate biological functions . For example, it can be used in protein modification, antibody conjugation, and gene therapy .

Action Environment

The action, efficacy, and stability of Propargyl-PEG4-Maleimide are influenced by environmental factors. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This allows the compound to freely shuttle through the water . The PEG spacer also reduces aggregation of modified proteins stored in solution by adding hydrophilic characteristics . This enhances the compound’s stability in the biological environment .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O7/c1-2-8-24-10-12-26-14-15-27-13-11-25-9-6-19-16(21)5-7-20-17(22)3-4-18(20)23/h1,3-4H,5-15H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHEBECZRHJXPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG4-Maleimide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Butylamino)-2-(3-fluorophenyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B610179.png)